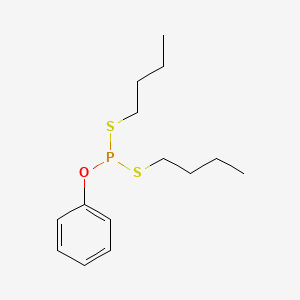
S,S-Dibutyl O-phenyl phosphorodithioite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S-Dibutyl O-phenyl phosphorodithioite: is an organophosphorus compound with the molecular formula C14H23OPS2. It is a member of the phosphorodithioate family, which are known for their applications in various chemical processes and industries. This compound is characterized by its unique structure, which includes a phenyl group attached to a phosphorodithioite moiety, making it a versatile reagent in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dibutyl O-phenyl phosphorodithioite typically involves the reaction of phenol with phosphorus pentasulfide (P2S5) to form O-phenyl phosphorodithioic acid. This intermediate is then reacted with dibutylamine to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: S,S-Dibutyl O-phenyl phosphorodithioite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphorodithioate esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are often used.
Major Products:
Oxidation: The major products are phosphorodithioate esters.
Substitution: Depending on the nucleophile, various substituted phosphorodithioites can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: S,S-Dibutyl O-phenyl phosphorodithioite is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters, which are valuable intermediates in the synthesis of various organic compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in the development of novel pharmaceuticals, particularly those targeting enzymes that interact with phosphorus-containing compounds .
Industry: Industrially, this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Wirkmechanismus
The mechanism by which S,S-Dibutyl O-phenyl phosphorodithioite exerts its effects involves the formation of stable complexes with metal ions. The phosphorodithioite moiety can coordinate with metal ions, leading to the formation of chelates. This property is particularly useful in applications such as mineral flotation, where the compound enhances the separation of valuable minerals from ores .
Vergleich Mit ähnlichen Verbindungen
- S,S-Dibutyl O-ethyl phosphorodithioite
- S-Allyl-O,O’-dibutyl phosphorodithioate
Comparison: S,S-Dibutyl O-phenyl phosphorodithioite is unique due to the presence of the phenyl group, which imparts different chemical properties compared to its analogs. For instance, the phenyl group can influence the compound’s reactivity and its ability to form complexes with metal ions. This makes it more suitable for specific applications, such as in the flotation of chalcopyrite, where it exhibits better selectivity and collecting power.
Eigenschaften
CAS-Nummer |
3819-64-5 |
|---|---|
Molekularformel |
C14H23OPS2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
bis(butylsulfanyl)-phenoxyphosphane |
InChI |
InChI=1S/C14H23OPS2/c1-3-5-12-17-16(18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
AHGFRFKDZIUMNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(OC1=CC=CC=C1)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















